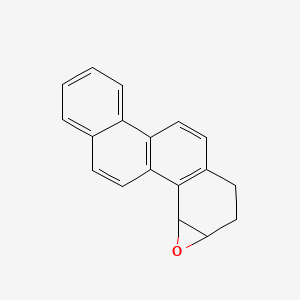

3,4-Epoxy-1,2,3,4-tetrahydrochrysene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Epoxy-1,2,3,4-tetrahydrochrysene, also known as this compound, is a useful research compound. Its molecular formula is C18H14O and its molecular weight is 246.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Mutagenicity Studies

Overview

3,4-Epoxy-1,2,3,4-tetrahydrochrysene is recognized for its significant mutagenic activity. Research indicates that it is one of the most potent chrysene derivatives in terms of mutagenicity, demonstrating a higher activity compared to non-bay-region tetrahydroepoxides.

Key Findings

- In studies involving bacterial strains such as Salmonella typhimurium, this compound exhibited mutagenic effects that were several times more potent than other chrysene derivatives. Specifically, it was found to be six to eighteen times more active than 1,2-epoxy-1,2,3,4-tetrahydrochrysene .

- The compound has been shown to induce tumors in mouse models similarly to chrysene itself. This highlights its relevance in cancer research as a model for understanding the mechanisms of carcinogenesis related to polycyclic aromatic hydrocarbons (PAHs) .

Chemical Synthesis

Building Block in Organic Chemistry

this compound serves as an important intermediate in the synthesis of various chemical compounds. Its unique structure allows it to participate in further chemical reactions that are valuable in organic synthesis.

Applications in Synthesis

- It can be utilized as a precursor for synthesizing other diol-epoxide compounds that have diverse applications in pharmaceuticals and materials science .

- The compound's dihydroxy derivatives are particularly useful in creating more complex organic molecules through functionalization reactions.

Environmental Research

Toxicological Assessments

The environmental impact of this compound has been a subject of study due to its potential as an environmental contaminant resulting from industrial processes or combustion of organic materials.

Key Research Areas

- Investigations into the degradation pathways of this compound help understand its persistence in the environment and its potential effects on human health and ecosystems.

- Studies have focused on how this compound interacts with biological systems at the molecular level, particularly regarding DNA binding and the resulting implications for mutagenesis .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Amin et al. (1989) | Demonstrated high mutagenicity of 3,4-epoxy derivatives compared to other chrysene derivatives using Salmonella assays. | Supports the use of this compound as a model for studying PAH-induced mutagenesis. |

| Hecht et al. (1980) | Found that this compound induced tumors in mouse skin models at rates comparable to chrysene itself. | Indicates potential carcinogenic risks associated with exposure to this compound. |

| Levin et al. (1990) | Studied the skin tumor-initiating activities of various diol-epoxides including 3,4-dihydrodiol derivatives. | Provides insights into the structure-activity relationships critical for assessing carcinogenicity. |

特性

CAS番号 |

67694-88-6 |

|---|---|

分子式 |

C18H14O |

分子量 |

246.3 g/mol |

IUPAC名 |

4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene |

InChI |

InChI=1S/C18H14O/c1-2-4-13-11(3-1)5-9-15-14(13)8-6-12-7-10-16-18(19-16)17(12)15/h1-6,8-9,16,18H,7,10H2 |

InChIキー |

QACFNHCNHLHKBN-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C3C1O3)C4=C(C=C2)C5=CC=CC=C5C=C4 |

正規SMILES |

C1CC2=C(C3C1O3)C4=C(C=C2)C5=CC=CC=C5C=C4 |

Key on ui other cas no. |

80433-99-4 80434-00-0 |

同義語 |

1,2,3,4-tetrahydrochrysene-3,4-epoxide 3,4-epoxy-1,2,3,4-tetrahydrochrysene |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。